2-(Cyclopentylmethoxy)-2-phenylacetic acid
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Overview
Description
2-(Cyclopentylmethoxy)-2-phenylacetic acid is a chemical compound characterized by its unique structure, which includes a cyclopentylmethoxy group attached to a phenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethoxy)-2-phenylacetic acid typically involves the following steps:
Phenylacetic Acid Derivatization: The starting material, phenylacetic acid, undergoes derivatization to introduce the cyclopentylmethoxy group.
Cyclopentylmethanol Activation: Cyclopentylmethanol is activated using reagents such as tosyl chloride or thionyl chloride to form the corresponding reactive intermediate.
Coupling Reaction: The activated cyclopentylmethanol intermediate is then coupled with phenylacetic acid under controlled conditions, often using a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethoxy)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohols or aldehydes.
Substitution: Substitution reactions can replace the cyclopentylmethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Substitution reactions often use nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylmethoxy)-2-phenylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Cyclopentylmethoxy)-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Cyclopentylmethoxy)-2-phenylacetic acid is unique due to its specific structural features. Similar compounds include:
2-(Cyclopentylmethoxy)acetic acid: Similar structure but lacks the phenyl group.
2-(Cyclopentylmethoxy)benzonitrile: Contains a benzonitrile group instead of the acetic acid moiety.
2-(Cyclopentylmethoxy)ethane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of the acetic acid moiety.
These compounds differ in their functional groups and, consequently, their chemical properties and applications.
Properties
IUPAC Name |
2-(cyclopentylmethoxy)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)13(12-8-2-1-3-9-12)17-10-11-6-4-5-7-11/h1-3,8-9,11,13H,4-7,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYDEYXYPGBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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